molecular formula C5H6Br2N2 B1377580 5-(Bromomethyl)pyrimidine hydrobromide CAS No. 93224-07-8

5-(Bromomethyl)pyrimidine hydrobromide

Cat. No.: B1377580
CAS No.: 93224-07-8
M. Wt: 253.92 g/mol
InChI Key: SRWNFVXTQYUWLE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2 . It has a molecular weight of 253.92 g/mol . It is a solid substance and is used as a laboratory chemical .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis process involves the use of 5-methylnicotinic acid as the starting material . The overall yield of the synthesis process is reported to be 65.9% . This method is described as being simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 5-position with a bromomethyl group .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 253.92 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass is 283.90952 g/mol and its monoisotopic mass is 281.91157 g/mol .

Scientific Research Applications

1. Polymer Chemistry

  • Hyperbranched Polyelectrolytes Synthesis : 5-(Bromomethyl)pyrimidine hydrobromide has been utilized in synthesizing hyperbranched polyelectrolytes, showing promising results due to its high reactivity. This application is significant in the field of polymer chemistry, particularly for materials requiring high levels of electrical conductivity or specific chemical properties (Monmoton et al., 2008).

2. Medicinal Chemistry

  • Key Intermediate in Drug Synthesis : It serves as a critical intermediate in synthesizing various drugs, such as rupatadine. This highlights its importance in the creation of new pharmaceutical compounds, offering a simple, efficient, and environmentally friendly method for drug development (Guo et al., 2015).
  • Antiviral Activity : Derivatives of this compound have demonstrated notable antiretroviral activity in cell culture, offering potential avenues for treating diseases like HIV (Hocková et al., 2003).

3. Analytical Chemistry

  • Spectroscopic Analysis : This compound has been extensively studied using various spectroscopic methods, such as FT-IR, FT-RAMAN, NMR, and UV-Vis. These investigations provide valuable insights into its molecular structure and properties, useful for analytical chemistry applications (Chandralekha et al., 2020).

4. Biochemistry and Molecular Biology

  • DNA Synthesis Tracking : Analogues of this compound, such as bromodeoxyuridine, are used in molecular biology for tracking DNA synthesis. This application is crucial for understanding cell replication and growth, particularly in cancer research (Cavanagh et al., 2011).

Safety and Hazards

5-(Bromomethyl)pyrimidine hydrobromide is classified as a hazardous substance . It can cause skin irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

Properties

IUPAC Name

5-(bromomethyl)pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNFVXTQYUWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-76-0
Record name Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(bromomethyl)pyrimidine hydrobromide in the synthesis of thiamine analogs?

A: this compound serves as a crucial reagent in the synthesis of thiamine analogs, specifically those mimicking "active aldehydes" and "active α-oxo-carboxylic acids" []. The compound reacts with thiazole derivatives to form quaternary thiazolium salts. These salts are structurally similar to the thiazole portion of thiamine and its phosphorylated derivatives, which play vital roles as coenzymes in crucial metabolic pathways.

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